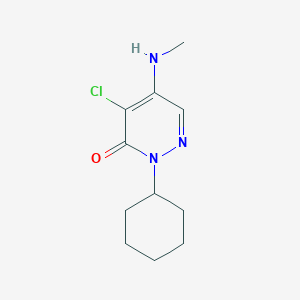
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, also known as CCMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of various chemicals, and it has been found to have potential applications in the field of medicine and biochemistry. In
Applications De Recherche Scientifique
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial properties, and it has been studied for its potential use in the treatment of bacterial infections. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have activity against cancer cells, and it has been studied for its potential use in cancer therapy. Furthermore, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have anti-inflammatory properties, and it has been studied for its potential use in the treatment of inflammatory diseases.
Mécanisme D'action
The exact mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition results in the death of cancer cells, which are rapidly dividing and require topoisomerase II for their growth and survival.
Biochemical and Physiological Effects:
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been shown to have a number of biochemical and physiological effects. It has been found to have antimicrobial properties, and it has been shown to be effective against a variety of bacterial strains. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of inflammatory diseases. Furthermore, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have activity against cancer cells, and it has been shown to induce cell death in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has a number of advantages for use in lab experiments. It is a stable and easily synthesized compound, and it has been shown to have activity against a variety of biological targets. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has been found to have low toxicity in animal models, which makes it a promising candidate for further study. However, there are also limitations to the use of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone has not been extensively studied in humans, which makes it difficult to extrapolate its effects to human physiology.
Orientations Futures
There are a number of future directions for research on 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Additionally, further study is needed to fully understand the mechanism of action of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone and its effects on various biological targets. Furthermore, there is potential for the development of new drugs based on the structure of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, which could have improved efficacy and reduced toxicity compared to current treatments. Finally, more research is needed to determine the safety and efficacy of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone in humans, which could pave the way for its use in clinical settings.
Méthodes De Synthèse
The synthesis of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone involves the reaction of 4-chloro-2-cyclohexyl-3(2H)-pyridazinone with methylamine. This reaction results in the formation of 4-chloro-2-cyclohexyl-5-(methylamino)-3(2H)-pyridazinone, which is a white crystalline solid. The reaction is carried out in a solvent such as ethanol or acetone, and it requires careful control of temperature and pressure to ensure the formation of the desired product.
Propriétés
IUPAC Name |
4-chloro-2-cyclohexyl-5-(methylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-13-9-7-14-15(11(16)10(9)12)8-5-3-2-4-6-8/h7-8,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKVNVQCTNBUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)N(N=C1)C2CCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5346295 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

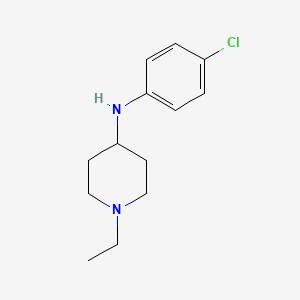
![2-(4-phenyl-1,3-thiazol-2-yl)-1,2,4-triazaspiro[4.4]nonane-3-thione](/img/structure/B5697329.png)


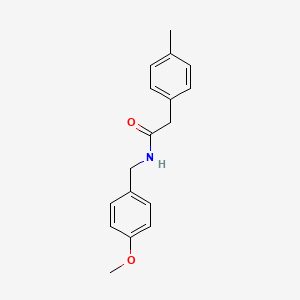
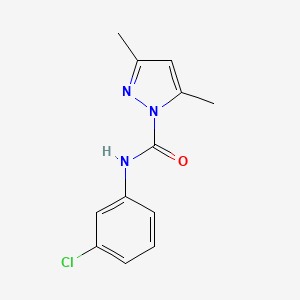
![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
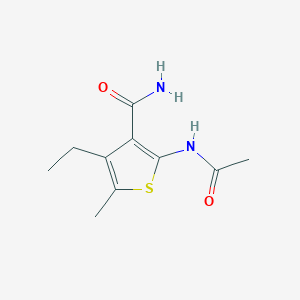
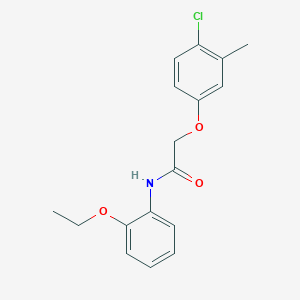
![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)


![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)
